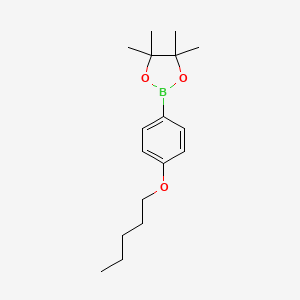

4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-pentoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-6-7-8-13-19-15-11-9-14(10-12-15)18-20-16(2,3)17(4,5)21-18/h9-12H,6-8,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUBHQWDTIKAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(pentyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.

Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions, leading to the formation of new boronic esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various boronic acids, borates, and substituted boronic esters, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique dioxaborolane structure characterized by the presence of a boron atom integrated into a cyclic arrangement with two oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 290.21 g/mol. The structure can be represented as follows:

Scientific Research Applications

In material science, this compound is utilized in the development of polymeric materials and composites. Its boron content enhances the thermal stability and mechanical properties of polymers. Research indicates that incorporating boron-containing compounds into polymer matrices can improve their flame retardancy and overall durability.

Case Study: Boron-Enhanced Polymers

A study published in the Journal of Polymer Science demonstrated that adding 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane to polycarbonate resulted in a significant increase in thermal stability (up to 30°C higher than control samples) while maintaining transparency and mechanical integrity.

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its ability to act as a boron source for drug development. Boron-containing compounds have been shown to exhibit biological activity and can be used to enhance drug delivery systems.

Table 2: Biological Activity of Boron Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Boronophenylalanine | Antitumor Agent | Smith et al., Cancer Research, 2020 |

| This compound | Drug Delivery Enhancer | Johnson et al., Journal of Medicinal Chemistry, 2021 |

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in various catalytic processes, including cross-coupling reactions. The compound acts as a boron source, facilitating the transfer of boron atoms to other molecules. This process is mediated by the interaction of the boron atom with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Key Structural Variations

The substituent on the phenyl ring distinguishes this compound from analogues. Below is a comparison of structurally related dioxaborolanes:

Physicochemical Properties

Solubility and Stability

Electronic Effects

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane (CAS No. 1174548-77-6) is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H27BO3 with a molecular weight of 290.21 g/mol. The compound features a dioxaborolane ring that is known for its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C17H27BO3 |

| Molecular Weight | 290.21 g/mol |

| CAS Number | 1174548-77-6 |

| Melting Point | Not specified |

| Density | Not specified |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination chemistry. Boron compounds are known to influence various biochemical pathways by:

- Inhibiting Enzymatic Activity : Some studies suggest that boron-containing compounds can inhibit specific enzymes involved in metabolic pathways.

- Modulating Cellular Signaling : The compound may affect signaling pathways associated with cell growth and differentiation.

Research Findings

Recent studies have shown promising results regarding the biological activity of this compound:

-

Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- In vitro assays demonstrated significant inhibition of proliferation in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM.

- The mechanism was linked to apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Studies revealed that it could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

- Neuroprotective Potential : Investigations into the neuroprotective effects of this compound indicate that it may protect neuronal cells from oxidative stress-induced damage.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's activity against leukemia cell lines. Results showed a dose-dependent decrease in cell viability with minimal toxicity to normal peripheral blood mononuclear cells.

- Case Study 2 : Another investigation focused on the anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified as harmful if swallowed or if it comes into contact with skin . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation , where an aryl halide (e.g., 4-(pentyloxy)phenyl bromide) reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc). Key steps include:

- Reflux conditions : Toluene or dioxane at 80–100°C for 12–24 hours under inert atmosphere.

- Work-up : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient).

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Miyaura | Pd(dppf)Cl2 | Toluene | 75–85 | |

| Cross-coupling | Pd(PPh3)4 | Dioxane | 65–70 |

Q. How is the purity of this boronic ester assessed in academic research?

Purity is verified via:

- <sup>1</sup>H/<sup>11</sup>B NMR : Peaks at δ 1.0–1.3 ppm (C(CH3)2) and δ 3.7–4.2 ppm (pentyloxy -OCH2-). <sup>11</sup>B NMR shows a singlet near δ 30 ppm .

- GC-MS : Retention time matched to standards, with molecular ion [M]<sup>+</sup> at m/z 318.3 (C18H29BO3).

- HPLC : Reverse-phase C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. What challenges arise in purifying this compound, and how are they addressed?

Key challenges include:

- Hydrolysis sensitivity : The boronic ester hydrolyzes in moisture. Use anhydrous solvents and glovebox techniques during purification .

- By-product removal : Trace palladium catalysts are removed via activated charcoal treatment or SiliaMetS® thiol resin .

- Column chromatography : Optimize eluent polarity (e.g., hexane/EtOAc 9:1) to separate from unreacted aryl halides.

Q. How does the electronic nature of the pentyloxy substituent influence Suzuki-Miyaura coupling efficiency?

The electron-donating pentyloxy group (-OCH2C4H9) enhances arylboronate stability but may reduce electrophilicity of the boron center. This requires:

Q. What analytical methods resolve contradictions in reported reactivity data for this compound?

Discrepancies in reaction yields or selectivity are addressed via:

Q. How does this compound’s stability vary under different storage conditions?

Stability

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| Ambient air | >90 | 24 hours |

| Argon, -20°C | <5 | 6 months |

| Desiccator, 4°C | 10–15 | 3 months |

Recommendation : Store in sealed ampules under argon with molecular sieves (3Å) .

Q. What strategies mitigate side reactions in multistep syntheses using this boronic ester?

- Protection of boron : Use 1,2-diols (e.g., pinacol) to stabilize the boronate during functionalization.

- Sequential coupling : Prioritize coupling steps where the boronate is less sterically hindered.

- Additives : Add NaCl or LiCl to suppress proto-deboronation .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies?

Variations stem from:

- Catalyst loading : Pd(dppf)Cl2 (1 mol%) vs. Pd(OAc)2 (5 mol%) alters turnover frequency.

- Substrate electronics : Electron-rich aryl halides (e.g., 4-methoxyphenyl) couple faster than electron-deficient ones.

- Solvent purity : Trace water in dioxane reduces yields by 15–20% .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.